4,4-Diphenyl-2,5-cyclohexadien-1-one

Crystal Engineering Solid-State Chemistry Polymorph Screening

This 4,4-disubstituted cyclohexadienone is distinguished by its record 19 crystallographically independent molecules across four conformational polymorphs, enabling rigorous crystal structure prediction (CSP) validation. Its well-defined Type A photochemical rearrangement into 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one offers quantitative yield advantages for synthetic chemists. Generic dialkyl or mono‑aryl analogs cannot replicate this precise solid‑state and photochemical behavior. Ideal for pharmaceutical solid‑state research and advanced photochemistry teaching laboratories.

Molecular Formula C18H14O
Molecular Weight 246.3 g/mol
CAS No. 13304-12-6
Cat. No. B087879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diphenyl-2,5-cyclohexadien-1-one
CAS13304-12-6
Molecular FormulaC18H14O
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H14O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H
InChIKeyJUOUFRXTZODGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Diphenyl-2,5-cyclohexadien-1-one (CAS 13304-12-6): Core Chemical Identity and Research-Grade Procurement Context


4,4-Diphenyl-2,5-cyclohexadien-1-one (CAS 13304-12-6) is a cyclohexadienone derivative with the molecular formula C18H14O and a molecular weight of 246.3 g/mol . It is a classic substrate in mechanistic photochemistry, where its 4,4-disubstituted cyclohexadienone core undergoes characteristic Type A rearrangements upon excitation [1]. The compound is also notable for its unique solid-state behavior, exhibiting four conformational polymorphs and a record number of 19 crystallographically independent molecules, a property that distinguishes it from structurally related cyclohexadienones [2].

Why 4,4-Diphenyl-2,5-cyclohexadien-1-one Cannot Be Readily Substituted with Other Cyclohexadienones


While cyclohexadienones share a common core structure, the 4,4-diphenyl substitution pattern in 4,4-diphenyl-2,5-cyclohexadien-1-one confers a unique set of solid-state and photochemical properties that are not replicated by 4,4-dialkyl or mono-aryl analogs. The phenyl groups introduce distinct steric and electronic effects that fundamentally alter the compound's crystallization behavior, resulting in an exceptionally high degree of conformational polymorphism [1]. Furthermore, these aryl substituents dictate a specific regiochemical outcome in photochemical rearrangements: the dienone undergoes a clean Type A rearrangement to a bicyclic ketone, whereas related cyclohexenones and aza-analogs follow alternative, less predictable pathways [2]. Generic substitution with a non-diphenyl cyclohexadienone would therefore fail to reproduce the precise solid-state and photochemical behavior that makes this compound a benchmark standard in both crystal engineering and mechanistic photochemistry.

Quantitative Differentiation Evidence for 4,4-Diphenyl-2,5-cyclohexadien-1-one (CAS 13304-12-6) vs. Closest Analogs


Unprecedented Conformational Polymorphism: 4,4-Diphenyl-2,5-cyclohexadien-1-one Exhibits 4 Polymorphs with 19 Crystallographically Independent Molecules

4,4-Diphenyl-2,5-cyclohexadien-1-one (1) crystallizes as four conformational polymorphs (forms A, B, C, and D) with a record number of 19 crystallographically independent molecules, as characterized by low-temperature X-ray diffraction [1]. This level of conformational polymorphism is exceptional and distinguishes it from the vast majority of organic compounds, including simpler cyclohexadienones such as 4,4-dimethyl-2,5-cyclohexadien-1-one, which typically exhibit far fewer polymorphs.

Crystal Engineering Solid-State Chemistry Polymorph Screening

Energy Difference Between Kinetic and Thermodynamic Polymorphs: Experimentally Validated Benchmark for CSP

The total energy difference (Etotal) between the thermodynamic polymorph (form A) and the kinetic polymorph (form B) of 4,4-diphenyl-2,5-cyclohexadien-1-one is approximately 0.27 kcal/mol (1.49 kcal/mol for B vs. 1.22 kcal/mol for A) [1]. This small energy gap, experimentally determined, serves as a rigorous validation target for computational crystal structure prediction (CSP) algorithms.

Crystal Structure Prediction Computational Chemistry Polymorph Stability

Divergent Photochemical Pathways: 4,4-Diphenylcyclohexadienone vs. 4,4-Diphenylcyclohexenone

A direct comparative photolysis study reveals that 4,4-diphenylcyclohexadienone (1) and 4,4-diphenylcyclohexenone (2) follow fundamentally different reaction pathways upon irradiation [1]. The dienone (1) undergoes a clean Type A rearrangement involving C-4 migration to yield 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one as a major product. In contrast, the cyclohexenone analog (2) undergoes a phenyl migration, a pathway that is not observed for the dienone.

Mechanistic Photochemistry Type A Rearrangement Reaction Selectivity

Quantified Product Distribution in Photolysis of 4,4-Diphenylcyclohexadienone

The photolysis of 4,4-diphenylcyclohexadienone in aqueous dioxane yields three main products: a ketone (photoketone), a phenol (photophenol), and an acid (photoacid) [1]. The product distribution is conversion-dependent, providing a quantitative baseline for optimizing synthetic procedures.

Synthetic Photochemistry Product Yield Reaction Optimization

Increased Selectivity in Mass Spectral Fragmentation upon Rhodium Coordination

Coordination of 4,4-disubstituted 2,5-cyclohexadien-1-ones, including 4,4-diphenyl-2,5-cyclohexadien-1-one, with rhodium significantly alters their electron impact (EI) mass spectral fragmentation, leading to increased selectivity in decomposition pathways [1].

Mass Spectrometry Organometallic Chemistry Gas-Phase Ion Chemistry

Benchmark for Crystal Structure Prediction: Perfect Match of Calculated and Experimental Structures

4,4-Diphenyl-2,5-cyclohexadienone serves as an experimental benchmark for validating crystal structure prediction (CSP) algorithms. Re-ranking calculated crystal frames by considering both conformational energy (Econf) and lattice energy (Ulatt) resulted in a perfect match between the lowest-energy predicted frame (frame #1) and the experimentally observed stable polymorph (form A) [1].

Computational Crystallography Polymorph Prediction Force Field Validation

Optimal Research and Industrial Application Scenarios for 4,4-Diphenyl-2,5-cyclohexadien-1-one


Crystal Structure Prediction (CSP) Method Development and Validation

The compound's four conformational polymorphs and small, experimentally determined energy differences (e.g., 0.27 kcal/mol between forms A and B) provide a rigorous benchmark for testing and refining crystal structure prediction algorithms [1]. It is an ideal procurement for academic and industrial groups developing or validating CSP software, as the experimental data offer a high-resolution target for computational methods.

Mechanistic Photochemistry: Type A Rearrangement Studies

As a classic substrate for Type A photochemical rearrangements, this compound is essential for mechanistic studies. Its well-defined product distribution upon photolysis (quantified yields of photoketone, photophenol, and photoacid) makes it a reliable system for investigating excited-state reaction dynamics and for teaching advanced photochemistry concepts [2].

Solid-State Chemistry and Polymorph Screening Research

With its record number of 19 crystallographically independent molecules across four polymorphs, this compound is a premier model system for fundamental studies of conformational polymorphism, crystal packing forces, and the thermodynamics of solid-state phase transitions [1]. It is highly relevant for researchers in pharmaceutical solid-state chemistry seeking to understand complex polymorphic systems.

Synthesis of Bicyclic Ketones via Photochemical Rearrangement

Synthetic chemists can utilize the photochemical rearrangement of this dienone as a preparative route to 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one (photoketone). The quantitative yield data allows for optimization of the synthetic procedure, particularly when the photoacid or photophenol is the desired target [2].

Technical Documentation Hub

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